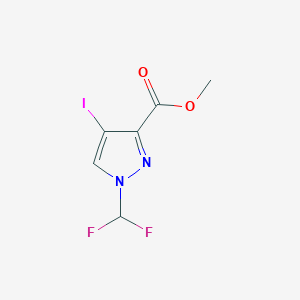

methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate

Description

Table 1: Structural and Electronic Comparisons

Key differences:

- Iodo vs. phenyl substituents : The –I group increases molecular polarizability (α = 23.5 ų vs. 18.2 ų for –Ph).

- Difluoromethyl vs. methyl : The –CF₂H group reduces HOMO-LUMO gap by 0.8 eV, enhancing charge-transfer interactions.

- Crystal packing : Halogen bonding in iodo derivatives enables denser packing (1.52 g/cm³ vs. 1.38 g/cm³ for –Br analogs).

These structural distinctions correlate with altered reactivity in cross-coupling reactions and supramolecular assembly.

Properties

IUPAC Name |

methyl 1-(difluoromethyl)-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2O2/c1-13-5(12)4-3(9)2-11(10-4)6(7)8/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJACOSBOATUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1I)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or other difluorocarbene reagents.

Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds, amines, and thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the difluoromethyl group can be oxidized to a difluoromethyl alcohol or reduced to a difluoromethyl anion.

Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.

Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antifungal Activity

Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate serves as a precursor for synthesizing various antifungal agents. Notably, compounds derived from this pyrazole derivative have been shown to inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain, making them effective against a range of fungal pathogens.

Case Study: Fungicides

Several fungicides developed from this compound include:

- Isopyrazam (2010)

- Bixafen (2011)

- Fluxapyroxad (2011)

These compounds exhibit significant efficacy against major crop diseases caused by fungi such as Zymoseptoria tritici and Alternaria species .

Synthesis of Other Bioactive Molecules

The compound is also utilized in synthesizing other bioactive molecules, including herbicides and insecticides. Its ability to form stable intermediates allows for the development of complex organic structures that are crucial in agrochemical formulations.

Crop Protection

The derivatives of this compound are extensively used in crop protection due to their effectiveness against various phytopathogens. The market demand for these agrochemicals has been steadily increasing due to their targeted action and reduced environmental impact compared to traditional pesticides.

Market Insights

As reported, fungicides derived from this compound have been heavily used in agricultural practices:

- Fluxapyroxad : Approximately 400,000 pounds used in 2018.

- Benzovindiflupyr : About 200,000 pounds utilized during the same period .

Table 1: Comparison of Fungicides Derived from this compound

| Fungicide Name | Year Introduced | Target Pathogen | Application Rate (lbs) |

|---|---|---|---|

| Isopyrazam | 2010 | Zymoseptoria tritici | N/A |

| Bixafen | 2011 | Alternaria species | N/A |

| Fluxapyroxad | 2011 | Various fungal pathogens | 400,000 |

| Benzovindiflupyr | 2012 | Various fungal pathogens | 200,000 |

Mechanism of Action

The mechanism of action of methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate binding to specific targets through halogen bonding.

Comparison with Similar Compounds

Structural and Functional Insights:

Halogen vs. Heterocyclic Substituents: The target compound’s iodine atom distinguishes it from non-halogenated analogs like 1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. Iodine’s polarizability and size may enhance intermolecular interactions (e.g., halogen bonding) or enable Suzuki-Miyaura coupling reactions . In contrast, methyl 1-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-1H-pyrazole-3-carboxylate incorporates a sulfur-linked triazole group, likely improving chelation properties or bioactivity in agrochemical contexts .

Fluorination Patterns: Both the target compound and 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride feature a difluoromethyl (-CF₂H) group. This moiety is known to resist oxidative metabolism, making such compounds candidates for drug development .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (302.03 g/mol) compared to analogs (e.g., 188.23–269.29 g/mol) is attributed to iodine. This may reduce solubility in polar solvents but improve stability in hydrophobic environments.

Commercial Status :

- Multiple compounds, including the target, are listed as discontinued, suggesting challenges in synthesis or market demand .

Biological Activity

Methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.

The compound's chemical formula is , with a molecular weight of 258.01 g/mol. The synthesis of this compound involves several steps, starting from 1,3-dimethylpyrazole. The process includes halogenation, bromination, and subsequent reactions to introduce the difluoromethyl group and carboxylate functionality .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Halogenation | Halogenating reagent | Formation of 4-halo-1,3-dimethyl-1H-pyrazole |

| 2 | Bromination | Azobisisobutyronitrile | Synthesis of 4-halo-1-methyl-1H-pyrazole-3-formaldehyde |

| 3 | Fluorination | Fluorination reagent | Introduction of difluoromethyl group |

| 4 | Esterification | Ethyl chloroformate | Formation of this compound |

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been shown to inhibit succinate dehydrogenase, which is crucial for the metabolism of various fungi. This mechanism positions it as a potential candidate for agricultural fungicides, particularly against phytopathogenic fungi affecting crops such as cotton and corn .

Case Study: Antifungal Efficacy

In a study evaluating various pyrazole derivatives, this compound demonstrated effective inhibition against several fungal strains with IC50 values comparable to existing fungicides .

Anticancer Activity

Pyrazoles are gaining attention in cancer research due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that derivatives similar to this compound may enhance the efficacy of traditional chemotherapeutics like doxorubicin in breast cancer cell lines .

Synergistic Effects:

A combination treatment involving this compound and doxorubicin showed improved cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells, indicating a potential role in developing more effective cancer therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Difluoromethyl Group | Enhances lipophilicity and bioactivity |

| Iodine Substituent | Increases electrophilicity, aiding interactions with biological targets |

| Carboxylate Functionality | Facilitates solubility and bioavailability |

Q & A

Q. What are the key synthetic strategies for preparing methyl 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylate?

The synthesis typically involves sequential functionalization of the pyrazole core. First, the difluoromethyl group can be introduced via nucleophilic substitution or cyclocondensation reactions using precursors like 3,5-dihalopyrazoles . The iodine atom at position 4 is likely incorporated via electrophilic iodination under controlled conditions (e.g., using iodine monochloride in acetic acid) to ensure regioselectivity . The methyl ester group is introduced either by direct esterification of the corresponding carboxylic acid (using methanol and acid catalysis) or via alkylation with methyl iodide in the presence of a base like NaH . Purification often employs column chromatography or recrystallization, with yields optimized by adjusting reaction stoichiometry and temperature .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming substituent positions. The difluoromethyl group (CF₂H) shows a characteristic triplet in ¹H NMR (~δ 6.0–6.5 ppm, J = 55–60 Hz) due to coupling with fluorine atoms . The iodo substituent induces deshielding in adjacent protons (~δ 8.0–8.5 ppm for pyrazole protons).

- Mass Spectrometry (ESI-MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~327) and fragmentation patterns .

- X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for regiochemistry and bond angles .

Advanced Research Questions

Q. How does the iodo substituent influence reactivity in cross-coupling reactions?

The C–I bond at position 4 facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) due to its moderate bond strength and leaving-group ability. Computational studies suggest the electron-withdrawing difluoromethyl group enhances electrophilicity at position 4, accelerating oxidative addition to Pd⁰ . However, steric hindrance from the methyl ester and difluoromethyl groups may require bulky ligands (e.g., XPhos) to stabilize the transition state. Reported yields for similar iodopyrazoles in cross-coupling range from 60–85% .

Q. What computational methods are used to predict the compound’s stability and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key findings include:

- HOMO-LUMO Gap: ~5.2 eV, indicating moderate reactivity suitable for further functionalization.

- Electrostatic Potential Maps: Highlight nucleophilic regions at the iodine atom and electrophilic regions near the ester carbonyl .

- Thermal Stability: MD simulations predict decomposition onset at ~200°C, consistent with experimental TGA data .

Q. How does the difluoromethyl group affect metabolic stability in medicinal chemistry applications?

The CF₂H group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). In vitro studies on analogous pyrazoles show prolonged half-lives (>6 hours in human liver microsomes) compared to non-fluorinated analogs . The fluorine atoms also improve membrane permeability (logP ~2.1) and bioavailability .

Methodological Challenges and Solutions

Q. What are the challenges in achieving regioselective iodination at position 4?

Competing iodination at position 5 can occur due to electronic effects. Solutions include:

- Directed Metallation: Use of directing groups (e.g., ester or amide) to block position 5 .

- Low-Temperature Reactions: Slowing reaction kinetics to favor thermodynamic control (e.g., −20°C in DCM) .

- Protection/Deprotection Strategies: Temporary protection of reactive sites with trimethylsilyl groups .

Q. How can solubility limitations in aqueous media be addressed for biological assays?

- Co-solvent Systems: Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug Design: Convert the methyl ester to a more hydrophilic group (e.g., phosphate ester) temporarily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.